
N,N-dibutyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-dibutyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide is a complex organic compound characterized by its anthracene core structure, which is functionalized with sulfonamide and dibutyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dibutyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide typically involves the following steps:
Starting Material: The process begins with anthracene, a polycyclic aromatic hydrocarbon.
Oxidation: Anthracene is oxidized to form 9,10-anthraquinone using oxidizing agents such as chromium trioxide (CrO₃) in acetic acid.
Sulfonation: The 9,10-anthraquinone is then sulfonated using chlorosulfonic acid (HSO₃Cl) to introduce the sulfonamide group.
Amidation: Finally, the sulfonated product is reacted with dibutylamine under controlled conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: To ensure efficient mixing and reaction control.
Purification Steps: Including recrystallization and chromatography to achieve high purity.
Chemical Reactions Analysis
Types of Reactions
N,N-dibutyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: Further oxidation can modify the anthracene core or the sulfonamide group.
Reduction: Reduction reactions can convert the quinone moiety back to a dihydro form.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the sulfonamide or anthracene positions.
Common Reagents and Conditions
Oxidizing Agents: Chromium trioxide (CrO₃), potassium permanganate (KMnO₄).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation Products: Modified anthraquinones.
Reduction Products: Dihydro derivatives.
Substitution Products: Various substituted anthracenes or sulfonamides.
Scientific Research Applications
Chemistry
Catalysis: Used as a ligand in catalytic reactions due to its ability to stabilize transition states.
Organic Synthesis: Intermediate in the synthesis of more complex organic molecules.
Biology
Enzyme Inhibition: Potential inhibitor of certain enzymes due to its sulfonamide group.
Fluorescent Probes: Used in the development of fluorescent probes for biological imaging.
Medicine
Drug Development: Investigated for its potential as a pharmacophore in drug design.
Antimicrobial Agents: Potential use in the development of new antimicrobial compounds.
Industry
Dye Manufacturing: Intermediate in the production of dyes and pigments.
Material Science: Used in the synthesis of materials with specific electronic properties.
Mechanism of Action
The mechanism by which N,N-dibutyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide exerts its effects involves:
Molecular Targets: Binding to specific enzymes or receptors, altering their activity.
Pathways Involved: Interference with metabolic pathways, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
N,N-dibutyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide: Similar in structure but with different substituents.
9,10-Anthraquinone Derivatives: Compounds with similar core structures but different functional groups.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C22H25NO4S |
|---|---|
Molecular Weight |
399.5 g/mol |
IUPAC Name |
N,N-dibutyl-9,10-dioxoanthracene-2-sulfonamide |
InChI |
InChI=1S/C22H25NO4S/c1-3-5-13-23(14-6-4-2)28(26,27)16-11-12-19-20(15-16)22(25)18-10-8-7-9-17(18)21(19)24/h7-12,15H,3-6,13-14H2,1-2H3 |
InChI Key |
LNPIJUNSUYZJRA-UHFFFAOYSA-N |
SMILES |
CCCCN(CCCC)S(=O)(=O)C1=CC2=C(C=C1)C(=O)C3=CC=CC=C3C2=O |
Canonical SMILES |
CCCCN(CCCC)S(=O)(=O)C1=CC2=C(C=C1)C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


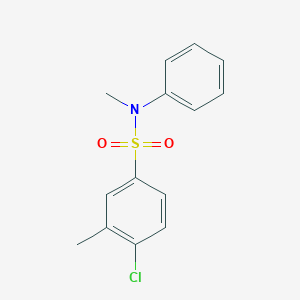
![6,11-Dioxo-6,11-dihydrobenzo[f]pyrido[1,2-a]indole-12-carbonitrile](/img/structure/B281124.png)
![N-[(5-tert-butyl-2,3-dimethylphenyl)sulfonyl]glycine](/img/structure/B281125.png)
![METHYL 5-[N-(4-ETHYLBENZENESULFONYL)CYCLOHEXANEAMIDO]-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE](/img/structure/B281126.png)
![N-[4-(1-piperidinylcarbonyl)phenyl]-8-quinolinesulfonamide](/img/structure/B281127.png)
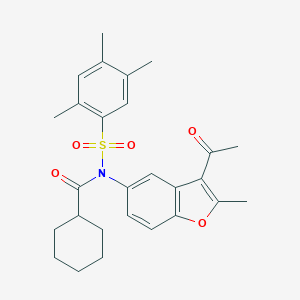
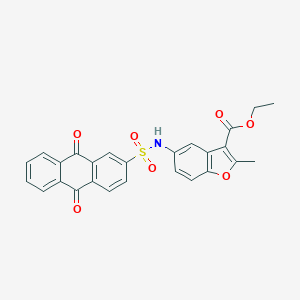
![4-chloro-N-(cyclohexylcarbonyl)-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B281132.png)
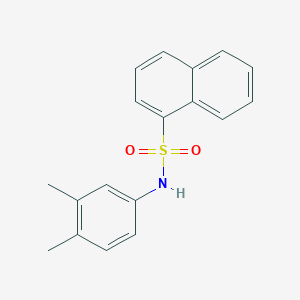
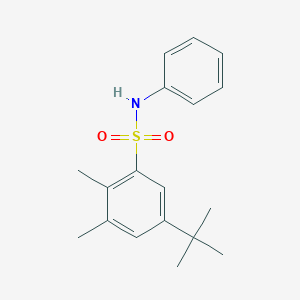

![N-[(4-METHOXYPHENYL)SULFONYL]-N-(6,7,8,9-TETRAHYDRODIBENZO[B,D]FURAN-2-YL)CYCLOHEXANECARBOXAMIDE](/img/structure/B281136.png)

![3-{[(5-Tert-butyl-2,3-dimethylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B281142.png)
